molecular formula C25H29ClN4O3S2 B2420879 (4-((4-Phenylthiazol-2-yl)methyl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone hydrochloride CAS No. 1327209-30-2

(4-((4-Phenylthiazol-2-yl)methyl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone hydrochloride

Cat. No.: B2420879
CAS No.: 1327209-30-2
M. Wt: 533.1
InChI Key: FLEAGPLPWLRNKJ-UHFFFAOYSA-N
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Description

(4-((4-Phenylthiazol-2-yl)methyl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone hydrochloride is a useful research compound. Its molecular formula is C25H29ClN4O3S2 and its molecular weight is 533.1. The purity is usually 95%.
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Properties

IUPAC Name

[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O3S2.ClH/c30-25(21-8-10-22(11-9-21)34(31,32)29-12-4-5-13-29)28-16-14-27(15-17-28)18-24-26-23(19-33-24)20-6-2-1-3-7-20;/h1-3,6-11,19H,4-5,12-18H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEAGPLPWLRNKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)CC4=NC(=CS4)C5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((4-Phenylthiazol-2-yl)methyl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone hydrochloride represents a novel class of biologically active molecules that have garnered attention in medicinal chemistry due to their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has a complex structure characterized by the following components:

  • Thiazole moiety : Known for its diverse biological activities.
  • Piperazine ring : Commonly found in many pharmaceuticals.
  • Pyrrolidine sulfonamide : Imparts unique pharmacological properties.

Molecular Formula

The molecular formula of the compound is C19H20ClN3OSC_{19}H_{20}ClN_3OS with a molecular weight of approximately 405.96 g/mol.

IUPAC Name

The IUPAC name is This compound .

Antitumor Activity

Recent studies have indicated that thiazole derivatives exhibit significant antitumor properties. The compound's structural features suggest potential interactions with various cellular targets involved in cancer progression.

Case Study: Cytotoxicity Assay

In vitro assays demonstrated that compounds similar to our target compound exhibited IC50 values ranging from 1.61 µg/mL to 23.30 mM against various cancer cell lines, including Jurkat and HT-29 cells . The presence of electron-donating groups and specific substitutions on the phenyl ring were crucial for enhancing cytotoxic activity.

Anticonvulsant Activity

Thiazole derivatives have also been evaluated for their anticonvulsant effects. For instance, a related compound demonstrated significant protection against seizures in animal models, indicating a potential mechanism involving modulation of neurotransmitter systems .

The proposed mechanism of action for this compound includes:

  • Inhibition of CDK9 : Similar thiazole compounds have been shown to inhibit cyclin-dependent kinase 9 (CDK9), leading to reduced transcription of anti-apoptotic proteins such as Mcl-1 .
  • Modulation of Enzyme Activity : The compound may interact with enzymes involved in metabolic pathways, such as α-glucosidase, thereby affecting carbohydrate metabolism and postprandial hyperglycemia.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of thiazole-based compounds. Key findings include:

  • The presence of a methyl group at specific positions on the phenyl ring enhances cytotoxicity.
  • Substituents on the piperazine ring can significantly influence both potency and selectivity towards target enzymes .

Table: Structure–Activity Relationship Summary

Compound FeatureEffect on Activity
Electron-donating groupsIncrease cytotoxicity
Methyl substitution on phenyl ringEnhances antitumor activity
Piperazine modificationsAlters binding affinity to target enzymes

Q & A

Q. Table 1: Example Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYield (%)Reference
Piperazine alkylation4-Phenylthiazole, K₂CO₃, DMF, 80°C65–75
SulfonylationPyrrolidine sulfonyl chloride, TEA, DCM50–60
Final purificationRecrystallization (MeOH/EtOAc)>95% purity

Structural Characterization

Q: Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure and salt formation (hydrochloride)? A:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks for thiazole (δ 7.2–8.1 ppm), piperazine (δ 2.5–3.5 ppm), and sulfonyl groups (δ 3.0–3.8 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic pattern .
  • X-ray Crystallography : Resolve hydrochloride salt formation (e.g., Cl⁻ counterion coordination) and bond angles (e.g., 105.5°–179.97° in piperazine-thiazole linkages) .

Pharmacological Screening

Q: How can researchers design in vitro assays to evaluate this compound’s potential as a kinase or receptor modulator? A:

  • Target Selection : Prioritize kinases (e.g., JAK/STAT) or GPCRs based on structural analogs with thiazole-piperazine scaffolds .
  • Assay Design :
    • Enzyme Inhibition : Use fluorescence polarization (FP) or TR-FRET assays with ATP-binding site probes .
    • Cellular Uptake : Measure intracellular concentration via LC-MS in HEK293 or HepG2 cells .
  • Data Interpretation : Compare IC₅₀ values against positive controls (e.g., staurosporine for kinases) and assess selectivity via kinase profiling panels .

Advanced: Computational Modeling

Q: How can computational methods predict reaction pathways and optimize synthetic routes for novel derivatives? A:

  • Artificial Force Induced Reaction (AFIR) : Simulate transition states and energetics for sulfonylation or alkylation steps .
  • Density Functional Theory (DFT) : Calculate charge distribution to predict nucleophilic/electrophilic sites on the phenylthiazole ring .
  • Retrosynthesis Tools : Use platforms like ChemAxon or Reaxys to propose alternative routes for introducing pyrrolidine sulfonyl groups .

Q. Table 2: Example DFT Calculations for Reactivity Prediction

Molecular RegionCharge Density (e)Predicted Reactivity
Thiazole C-2+0.32Electrophilic (alkylation)
Piperazine N-4-0.45Nucleophilic (sulfonylation)

Advanced: Data Contradictions in Bioactivity

Q: How should researchers resolve discrepancies in reported bioactivity across studies (e.g., varying IC₅₀ values)? A:

  • Variables to Control :
    • Purity : Confirm compound purity (>95%) via HPLC and elemental analysis .
    • Assay Conditions : Standardize ATP concentrations (e.g., 10 µM vs. 100 µM) and cell passage numbers .
  • Statistical Analysis : Apply ANOVA or mixed-effects models to account for batch-to-batch variability .

Environmental and Stability Studies

Q: What methodologies assess the compound’s environmental fate or hydrolytic stability? A:

  • Hydrolytic Degradation :
    • pH-Varied Kinetics : Incubate in buffers (pH 1–10) at 37°C; monitor degradation via LC-MS .
    • Activation Energy : Calculate using Arrhenius plots from accelerated stability testing (40–60°C) .
  • Ecotoxicity : Use Daphnia magna or algal growth inhibition assays to evaluate EC₅₀ values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.